molecular formula C18H21BrN2O3 B2636460 2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methoxybenzamide CAS No. 1421466-22-9

2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methoxybenzamide

Cat. No. B2636460
CAS RN: 1421466-22-9
M. Wt: 393.281
InChI Key: IFBGWXXEKRMQCV-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methoxybenzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity . The molecule also contains a dimethylamino group, which can potentially participate in hydrogen bonding and can influence the molecule’s solubility and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and various substituents including a bromine atom, a methoxy group, and a dimethylamino group . These groups would all contribute to the overall shape, polarity, and reactivity of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom could potentially be displaced in a nucleophilic substitution reaction . The amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and the dimethylamino group would likely make the compound soluble in polar solvents .

Scientific Research Applications

Metabolism Studies

  • In Vivo Metabolism : The metabolism of related compounds has been studied in vivo. For instance, Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, revealing multiple metabolic pathways including deamination and reduction processes (Kanamori et al., 2002).

Photodynamic Therapy

  • Photodynamic Therapy : A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives, including similar compounds, highlighted their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and photodegradation properties (Pişkin et al., 2020).

Photochemistry

  • Photochemical Reactions : Research on bromopyrimidines, similar in structure, by Nasielski et al. (1972) has shown the influence of amines on their photochemistry, contributing to our understanding of photochemical reactions in organic compounds (Nasielski et al., 1972).

Antidiabetic Potential

  • Antidiabetic Effects : Jung et al. (2017) investigated a compound structurally related to the target molecule, demonstrating its potential in treating type 2 diabetes through PPARα/γ dual activation (Jung et al., 2017).

Liquid Crystal Synthesis

  • Liquid Crystal Synthesis : Bertini et al. (2003) researched on trioxadecalin derived liquid crystals, indicating the influence of phenyl substituents on mesogenic properties, which is relevant to materials science (Bertini et al., 2003).

Antioxidant Properties

  • Natural Antioxidants : A study by Li et al. (2012) on nitrogen-containing bromophenols from marine algae indicated potent radical scavenging activity, suggesting applications as natural antioxidants (Li et al., 2012).

Medical Imaging

  • Medical Imaging Applications : Eisenhut et al. (2000) conducted studies on N-(dialkylaminoalkyl)benzamides for melanoma imaging, demonstrating the importance of structure-affinity relationships and metabolic fate in developing effective imaging agents (Eisenhut et al., 2000).

properties

IUPAC Name

2-bromo-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3/c1-21(2)13-6-4-12(5-7-13)17(22)11-20-18(23)15-10-14(24-3)8-9-16(15)19/h4-10,17,22H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBGWXXEKRMQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)OC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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